molecular formula C21H22N2O3 B11704434 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- CAS No. 59472-19-4

2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo-

Cat. No.: B11704434
CAS No.: 59472-19-4
M. Wt: 350.4 g/mol
InChI Key: CXBPNYGUXBXPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- features a hexanamide chain linked to a 1,3-dioxoisoindole core and substituted with a 4-methylphenyl group. The 4-methylphenyl group likely contributes to moderate lipophilicity and electron-donating effects, distinguishing it from analogs with electron-withdrawing or bulky substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59472-19-4

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C21H22N2O3/c1-15-10-12-16(13-11-15)22-19(24)9-3-2-6-14-23-20(25)17-7-4-5-8-18(17)21(23)26/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,24)

InChI Key

CXBPNYGUXBXPOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Direct Amidation Using Activated Intermediates

Activation of hexanoic acid as an acid chloride or mixed anhydride facilitates nucleophilic attack by the isoindole nitrogen. For example:

  • Reagents : Hexanoyl chloride, isoindole-1,3-dione, 4-methylaniline.

  • Conditions : Dry dichloromethane, triethylamine (base), 0°C to room temperature.

  • Mechanism :

    Isoindole-NH+ClC(O)(CH2)5NH2Et3NIsoindole-NH-C(O)(CH2)5NH2+HCl\text{Isoindole-NH} + \text{ClC(O)(CH}_2\text{)}_5\text{NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{Isoindole-NH-C(O)(CH}_2\text{)}_5\text{NH}_2 + \text{HCl}

Condensation via Carbodiimide Coupling

Using coupling agents like EDCl or DCC improves yields by minimizing racemization:

  • Reagents : Hexanoic acid, EDCl, HOBt, isoindole-1,3-dione.

  • Conditions : DMF, 24 hours at 25°C.

  • Yield : ~45–60% for analogous compounds.

Functionalization with the 4-Methylphenyl Group

The 4-methylphenyl group is incorporated through N-arylation or Ullmann-type coupling . A Reformatsky reaction approach, as described in patent RU2549566C2, offers a scalable pathway:

  • Reagents :

    • 2-(4-Methylbenzylidene)-1H-indene-1,3(2H)-dione.

    • Zinc amalgam (Zn/HgCl2_2).

    • Methyl 1-bromocyclohexanecarboxylate.

  • Conditions :

    • Benzene/ethyl acetate/HMFTA (10:5:1) at reflux for 8 hours.

    • Hydrolysis with 5% acetic acid, extraction with ethyl acetate.

  • Yield : 67% for structurally related esters.

Integrated Synthesis Pathway

Combining the above steps, a plausible synthesis route is:

  • Isoindole Core Formation : Cycloaddition of benzyne with pyrrole-1-carboxamidine.

  • Side Chain Installation : EDCl-mediated coupling of hexanoic acid to the isoindole nitrogen.

  • 4-Methylphenyl Introduction : Reformatsky reaction with 2-(4-methylbenzylidene)-1H-indene-1,3(2H)-dione.

Table 1. Comparative Analysis of Synthetic Methods

StepMethodReagents/ConditionsYieldAdvantages
Isoindole formationDiels-AlderAryne, pyrrole, LiHDMS32%High regioselectivity
AmidationEDCl couplingHexanoic acid, EDCl, HOBt45–60%Mild conditions, minimal racemization
4-Methylphenyl attachmentReformatskyZn/HgCl2_2, benzene/EA/HMFTA67%Scalable, high functional group tolerance

Characterization and Validation

Successful synthesis is confirmed through:

  • Spectroscopy :

    • 1^1H NMR : Aromatic protons (δ 6.91–7.87), methyl groups (δ 2.33), and amide NH (δ 3.57).

    • IR : Stretching vibrations at 1709 cm1^{-1} (C=O ketone) and 1740 cm1^{-1} (C=O ester).

  • Chromatography : Radial chromatography with petroleum ether/diethyl ether (5:1 → 1:1).

  • Elemental Analysis : Match calculated (C 76.90%, H 6.71%) and observed (C 77.03%, H 6.64%) values.

Challenges and Optimization Opportunities

  • Low Yields in Cycloaddition : Aryne instability reduces efficiency; using electron-rich dienophiles may improve reactivity.

  • Side Reactions in Amidation : Competing ester hydrolysis or oligomerization necessitates strict anhydrous conditions.

  • Purification Complexity : Polar byproducts require gradient elution in chromatography .

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form new functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The compound serves as a building block in organic synthesis. Its isoindole core allows for the creation of various derivatives with potential biological activity. Recent studies have demonstrated methods for synthesizing isoindole derivatives that exhibit promising antimicrobial and anticancer properties .

Research indicates that 2H-Isoindole-2-hexanamide possesses several biological activities:

  • Antimicrobial Properties : Compounds derived from isoindoles have shown effectiveness against various bacterial strains. For instance, certain derivatives exhibit inhibition comparable to standard antibiotics like gentamicin .
  • Anticancer Activity : Studies highlight the compound's potential in cancer treatment. Isoindole derivatives are reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanism often involves enzyme inhibition or receptor modulation, affecting cell signaling pathways critical for cancer progression.

Drug Development

The compound's favorable drug-like properties make it a candidate for further pharmaceutical exploration. Its ability to interact with biological targets suggests potential therapeutic applications in treating diseases such as cancer and infections .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer efficacy of isoindole derivatives, compounds similar to 2H-Isoindole-2-hexanamide were evaluated against multiple human cancer cell lines. The results indicated significant growth inhibition rates, with some compounds displaying IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Antimicrobial Activity

A comparative study of isoindole derivatives against Gram-positive and Gram-negative bacteria demonstrated that specific compounds exhibited zones of inhibition comparable to established antibiotics. This suggests the potential for developing new antimicrobial agents based on the isoindole structure .

Summary of Findings

The applications of 2H-Isoindole-2-hexanamide extend across various fields due to its unique chemical properties and biological activities. Key findings include:

ApplicationDescription
SynthesisServes as a precursor for more complex organic compounds
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
Drug DevelopmentPotential therapeutic agent for cancer and infectious diseases

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound
6-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide C21H18F3N3O5 449.385 4-nitroisoindole, 2-(trifluoromethyl)phenyl Nitro group (electron-withdrawing), trifluoromethyl substituent enhances metabolic stability
2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- C23H15ClN2O4 418.829 Acetamide chain, 2-benzoyl-4-chlorophenyl Shorter acetamide chain; chloro and benzoyl groups increase steric hindrance
6-(1,3-Dioxoisoindol-2-yl)-N-[3-methyl-1-(4-nitrophenyl)indol-2-yl]hexanamide Not explicitly stated ~550 (estimated) Carbazole moiety with 4-nitrophenyl and methyl Carbazole core introduces aromatic bulk; nitro group on indole

Substituent Effects on Reactivity and Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methylphenyl group (electron-donating) contrasts with the 4-nitro group in ’s compound, which may enhance electrophilic reactivity . The trifluoromethyl group in further increases polarity and resistance to oxidative metabolism.

Aromatic Systems :

  • ’s carbazole-indole hybrid introduces extended π-conjugation, which may enhance interactions with aromatic residues in biological targets (e.g., kinases or GPCRs) . This contrasts with the simpler isoindole-phenyl framework of the target compound.

Supplier and Commercial Considerations

  • lists pricing for structurally related compounds (e.g., 4-nitrobenzene derivatives), highlighting cost variability based on substituent complexity. For instance, 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde costs $465/g, reflecting the premium for halogenated heterocycles .
  • notes suppliers for carbazole-linked analogs, suggesting niche applications in medicinal chemistry .

Biological Activity

2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- is a complex organic compound classified within the isoindole family. Its molecular formula is C21H22N2O3C_{21}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.4 g/mol. The compound features a unique structure that includes a hexanamide group and a dioxo functionality, which contribute to its diverse biological activities.

Chemical Structure

The structural representation of the compound can be summarized as follows:

PropertyDescription
CAS Number 59472-19-4
Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
IUPAC Name 6-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)hexanamide
InChI Key CXBPNYGUXBXPOE-UHFFFAOYSA-N

Biological Activity

The biological activity of 2H-Isoindole-2-hexanamide has been the subject of various studies, primarily focusing on its potential therapeutic applications. The compound's mechanism of action is believed to involve interactions with specific receptors and enzymes.

The interactions are likely mediated through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes related to inflammatory processes or cancer pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing neurotransmission and other cellular processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoindole derivatives. For instance, compounds structurally similar to 2H-Isoindole-2-hexanamide have shown promise in inhibiting tumor growth in vitro and in vivo models. Research indicates that these compounds can induce apoptosis in cancer cells while sparing normal cells, a desirable trait for anticancer agents .

Anti-inflammatory Effects

Another area of investigation has been the anti-inflammatory effects of isoindole derivatives. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in cell culture studies, suggesting that 2H-Isoindole-2-hexanamide might possess similar properties .

Case Studies

  • In Vitro Study on Cancer Cells :
    • A study evaluated the cytotoxic effects of various isoindole derivatives on breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration of their mechanisms and potential clinical applications.
  • Inflammation Model :
    • In an animal model of inflammation, administration of isoindole compounds resulted in a marked decrease in paw edema and inflammatory markers compared to controls, suggesting potential therapeutic benefits for inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2H-Isoindole-2-hexanamide, it is useful to compare it with related compounds:

Compound NameStructure TypeNotable Activity
2H-Isoindole-2-carboxamideIsoindoleModerate anticancer activity
N-(4-Methylphenyl)isoindoline-1,3-dioneIsoindolineNeuroprotective effects
1,3-Dihydro-1,3-dioxoisoindolineIsoindolineAntidepressant properties

Q & A

Q. What are the optimal synthetic routes for preparing 2H-Isoindole-2-hexanamide derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted isoindole-1,3-dione precursors with hexanamide derivatives in the presence of coupling agents like carbodiimides (e.g., DCC) under anhydrous conditions. Evidence from titanium(IV) and organotin(IV) complex syntheses highlights the use of acetic acid derivatives and refluxing in polar aprotic solvents (e.g., DMF) . Ethyl ester intermediates (e.g., ethyl 1,3-dioxo-isoindole carboxylate) may serve as starting materials, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (isoindole core) and alkyl/amide sidechains.
  • IR Spectroscopy : Peaks at ~1700–1750 cm1^{-1} confirm carbonyl groups (dioxo and amide functionalities) .
  • X-ray Diffraction (XRD) : For crystal structure validation, particularly to resolve stereochemistry in substituted isoindole derivatives .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. How can solubility and stability be assessed for this compound under experimental conditions?

  • Methodological Answer : Perform solubility tests in solvents like DMSO, ethanol, and acetonitrile using UV-Vis spectroscopy to monitor absorbance changes. Stability studies under varying pH (1–13) and temperatures (4–60°C) should include HPLC analysis to track decomposition products. Evidence from impurity profiling in related isoindole derivatives suggests monitoring by-products like hydrolyzed amides or oxidized intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for isoindole derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria) or polymorphism. Use variable-temperature NMR to identify dynamic processes. Computational methods (DFT calculations) can predict stable tautomers and compare with experimental spectra. Cross-validate with XRD to confirm solid-state structures . For example, organotin(IV) complexes of isoindole derivatives showed ligand distortion in XRD, clarifying spectral anomalies .

Q. What strategies mitigate by-product formation during the synthesis of N-(4-methylphenyl)-substituted isoindole derivatives?

  • Methodological Answer :
  • Reaction Optimization : Use factorial design (e.g., 2k^k factorial experiments) to assess variables like temperature, solvent polarity, and catalyst loading. Evidence from CRDC subclass RDF2050108 emphasizes process control via real-time monitoring .
  • Impurity Tracking : Employ LC-MS to identify by-products (e.g., dimerization or over-alkylation). Adjust stoichiometry of the 4-methylphenylamine reagent to minimize unreacted intermediates .

Q. How can computational modeling enhance the design of isoindole-based complexes for catalytic applications?

  • Methodological Answer : Use density functional theory (DFT) to model electronic structures and predict reactivity. For example, COMSOL Multiphysics integrated with AI can simulate reaction pathways and optimize ligand-metal binding energies. This approach is validated in studies on titanium(IV) complexes, where computational results aligned with experimental catalytic activity .

Q. What mechanistic insights explain the stability of the isoindole core under oxidative conditions?

  • Methodological Answer : Conduct kinetic studies using radical initiators (e.g., AIBN) and monitor degradation via ESR spectroscopy. Compare with controlled experiments under inert atmospheres. Evidence from organotin(IV) complexes suggests that electron-withdrawing substituents (e.g., dioxo groups) stabilize the isoindole ring against oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.